molecular formula C18H37NO2 B013886 Sphingosine CAS No. 123-78-4

Sphingosine

Cat. No.: B013886
CAS No.: 123-78-4
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphingosine is an 18-carbon amino alcohol with the chemical formula C18H37NO2. It is a fundamental component of sphingolipids, which are essential constituents of cell membranes. This compound is characterized by its long aliphatic chain and an amino group at the 2-position, making it amphiphilic and capable of interacting with both hydrophilic and hydrophobic regions of the cell membrane .

Mechanism of Action

Target of Action

Sphingosine primarily targets This compound-1-phosphate (S1P) receptors . These receptors, known as S1PR1-S1PR5, are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . This compound also targets the Genome polyprotein in various organisms .

Mode of Action

This compound can be phosphorylated in vivo via two kinases, this compound kinase type 1 and this compound kinase type 2 . This leads to the formation of this compound-1-phosphate (S1P), a potent signaling lipid . S1P exerts its action through multiple enzymatic reactions in different cell locations, such as the endoplasmic reticulum, mitochondria, and nucleus . It interacts with its GPCRs on the cell surface , regulating cellular behavior such as migration, adhesion, survival, and proliferation .

Biochemical Pathways

This compound is synthesized from palmitoyl CoA and serine in a condensation required to yield dihydrothis compound . The catabolically generated this compound is phosphorylated by either of two this compound kinases, SPHK1 and SPHK2, to produce S1P . S1P/S1PR/G-proteins have the ability to trigger different signaling pathways within the cell, such as PI3K/Akt/mTOR .

Pharmacokinetics

It’s known that this compound is extensively metabolized, with 14 metabolites identified, including two major active metabolites (cc112273 and cc1084037) and one major inactive metabolite (rp101124) in circulation . Ozanimod, a this compound 1-phosphate receptor modulator, has been studied for its pharmacokinetics, showing that the total mean recovery of the administered radioactivity was ∼63%, with ∼26% and ∼37% recovered from urine and feces, respectively .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. For instance, this compound and its derivative, S1P, have been found to promote cold tolerance in cold-tolerant citrus species . This compound also plays a role in regulating development, metabolism, inflammation, and many other aspects of life .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in plants, the role of this compound in cold stress tolerance has been studied, with findings indicating that this compound accumulation promotes cold tolerance in cold-tolerant citrus species .

Advantages and Limitations for Lab Experiments

One of the advantages of using sphingosine in lab experiments is its ability to specifically target various signaling pathways, which are involved in regulating cell proliferation, differentiation, migration, and apoptosis. However, one limitation is that this compound has been found to be toxic at high concentrations, which should be taken into consideration when using this compound in lab experiments.

Future Directions

Future research on sphingosine should focus on fully understanding its mechanism of action, including its effects on various signaling pathways and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other diseases such as neurodegenerative disorders and immune disorders should be further explored.

In conclusion, this compound is a naturally occurring amino alcohol that has a wide range of biological activities including anti-inflammatory, anti-cancer, and pro-apoptotic effects. It has potential use in the treatment of cancer, neurodegenerative diseases, and immune disorders. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases such as neurodegenerative disorders and immune disorders should also be conducted. Future research on this compound should focus on understanding its mechanism of action, its effects on various signaling pathways, and its potential use as a therapeutic target for the treatment of cancer, neurodegenerative diseases, and immune disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sphingosine is synthesized de novo in the endoplasmic reticulum through a series of enzymatic reactions. The process begins with the condensation of palmitoyl-CoA and serine, catalyzed by serine palmitoyltransferase, to form 3-ketosphinganine. This intermediate is then reduced to dihydrothis compound, which is subsequently desaturated to form this compound .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as mammalian tissues, using lipid extraction methods. One common method is the modified Bligh and Dyer method, which partitions lipids into a binary mixture of chloroform and methanol . This is followed by reverse-phase ultrahigh-performance liquid chromatography (UHPLC) and mass spectrometry (MS) analysis to isolate and quantify this compound .

Comparison with Similar Compounds

Properties

CAS No.

123-78-4

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

(E)-2-aminooctadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+

InChI Key

WWUZIQQURGPMPG-CCEZHUSRSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

melting_point

81 °C

Key on ui other cas no.

2733-29-1
123-78-4

physical_description

Solid

Pictograms

Irritant

Synonyms

2-Amino-4-octadecene-1,3-diol;  trans-4-Sphingenine;  Erythrosphingosine;  (2S,3R,4E)-2-Amino-4-octadecene-1,3-diol;  (-)-Sphingosine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphingosine
Reactant of Route 2
Sphingosine
Reactant of Route 3
Sphingosine
Reactant of Route 4
Sphingosine
Reactant of Route 5
Sphingosine
Reactant of Route 6
Sphingosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.